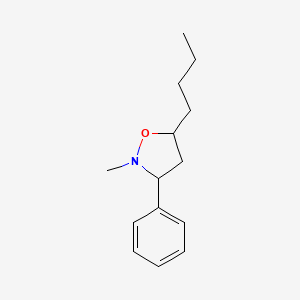

5-Butyl-2-methyl-3-phenyl-1,2-oxazolidine

Description

Structure

3D Structure

Properties

CAS No. |

32142-55-5 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

5-butyl-2-methyl-3-phenyl-1,2-oxazolidine |

InChI |

InChI=1S/C14H21NO/c1-3-4-10-13-11-14(15(2)16-13)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |

InChI Key |

KBGRXDMPTMEVEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(N(O1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Butyl 2 Methyl 3 Phenyl 1,2 Oxazolidine and Analogous Systems

Ring-Opening Reactions and Derivatization Strategies

The 1,2-oxazolidine ring can be opened under various conditions, providing a pathway to acyclic structures or serving as a prelude to further derivatization. These strategies are fundamental to the synthetic utility of this heterocyclic system.

Nucleophilic Ring-Opening Reactions

The inherent polarity of the C-O and C-N bonds within the oxazolidine (B1195125) ring makes it susceptible to attack by nucleophiles. The regioselectivity of the attack is often influenced by the substitution pattern and the nature of the attacking nucleophile.

In analogous systems like oxazolidin-2-ones and oxazolidinethiones, which are activated internal esters or thionocarbamates, nucleophilic ring-opening is a common transformation. researchgate.netresearchgate.net For instance, N-Boc protected oxazolidinethiones undergo ring-opening at the C-5 position when treated with sulfur nucleophiles. researchgate.net The presence of an electron-withdrawing group on the nitrogen, such as a Boc (tert-butyloxycarbonyl) group, reduces the electron density delocalization from the nitrogen, thereby activating the ring for nucleophilic attack. researchgate.net Hard nucleophiles, in contrast, may react at the thione group, leading to different cleavage patterns. researchgate.net

The hydrolysis of oxazolidines, a form of nucleophilic ring-opening with water, is a well-documented reaction that is often catalyzed by acid. acs.orgwikipedia.org The reaction proceeds via the reverse of their typical synthesis from amino alcohols and carbonyl compounds. wikipedia.org Studies on related systems have shown that ring-opening can be initiated by various nucleophiles, including alcohols, leading to the formation of 2-amino ethers. nih.gov For example, 2-oxazolidinone-fused aziridines react with primary, secondary, and tertiary alcohols in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH) to yield ring-opened amino ether products. nih.gov

Quantum mechanical calculations on the related coupling of aziridines with CO₂, which forms oxazolidinones, suggest that the preferential opening of a substituted C-N bond is a key factor in determining product selectivity. scispace.com In the absence of an external nucleophile, the reaction proceeds via an intramolecular ring-opening from a CO₂-derived nucleophile. scispace.com However, the presence of an external nucleophile can alter the reaction pathway, with the steric demand of the nucleophile regulating the ring-opening process. scispace.com

| Oxazolidine System | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Boc Oxazolidinethione | Sulfur Nucleophiles | - | 1-Thiopropyl-2-amine derivatives | researchgate.net |

| Oxazolidin-5(4H)-ones | Lipases/Water | - | N-acyl amino acid esters | researchgate.net |

| 2-Oxazolidinone-fused Aziridines | Alcohols (MeOH, EtOH) | TfOH, 25 °C | 2-Amino ethers | nih.gov |

| 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine | Water | General Acid Catalysis | Aldehyde and Amino Alcohol | acs.org |

Rearrangement Pathways

Oxazolidine rings and their derivatives can undergo various rearrangement reactions, often triggered by thermal or catalytic conditions. These pathways can lead to the formation of isomeric heterocyclic structures or other rearranged products. For example, an N-Boc protected oxazolidinethione has been shown to rearrange to an isomeric thiazolidinone under microwave conditions with iodide. researchgate.net

Rearrangements can also be a consequence of the formation of transient intermediates during a reaction. The condensation of 2-hydroxymethyl piperidine (B6355638) (2-HMP) with aldehydes proceeds through a fleeting iminium intermediate, which then cyclizes to form an oxazolidine. semanticscholar.org In systems where a stable enamine can be formed, rearrangement to this more stable structure can occur if an intramolecular nucleophile is not available for rapid cyclization. semanticscholar.org Imines themselves, which can exist in equilibrium with oxazolidines, are known to participate in rearrangements such as the Amadori rearrangement in carbohydrate chemistry. wikipedia.org

Chemical Derivatization for Structural Modification

The synthesis of oxazolidine derivatives often involves the condensation of β-amino alcohols with aldehydes or ketones. nih.govwikipedia.org This fundamental reaction allows for the introduction of a wide variety of substituents onto the heterocyclic core. For 5-Butyl-2-methyl-3-phenyl-1,2-oxazolidine, its synthesis would likely involve the reaction of N-phenylhydroxylamine with an appropriate butyl- and methyl-substituted precursor.

Further derivatization can be achieved on a pre-formed oxazolidine ring, provided the ring itself is stable to the reaction conditions. Taking inspiration from analogous isoxazolidine (B1194047) chemistry, where a pyrazolylcarbonyl group serves as a reactive handle, various transformations such as nucleophilic substitution and addition-elimination reactions can be performed to introduce new functional groups. mdpi.comsemanticscholar.org For example, the synthesis of various 2-oxazolines can be achieved from nitriles and aminoalcohols, showcasing a method for building upon the core structure. organic-chemistry.org Similarly, palladium-catalyzed cyclization reactions have been used to synthesize complex oxazolidin-2-ones with unsaturated side chains. researchgate.net These methods highlight the potential for modifying the substituents (butyl, methyl, phenyl) of the target compound or for introducing new functionalities, assuming suitable reactive sites can be incorporated.

Functionalization of the Oxazolidine Ring System

Functionalization strategies aim to introduce or modify chemical groups on the oxazolidine ring to tune its properties and reactivity. The success and outcome of these reactions are heavily dependent on the existing substituents.

Influence of Substituents on Reaction Profiles

The substituents at the C-2, N-3, C-4, and C-5 positions of the oxazolidine ring exert significant electronic and steric influences on its reactivity.

Steric Effects: The steric bulk of substituents can direct the regioselectivity of reactions and influence reaction rates. In the ring-opening of aziridines, the steric demand of an incoming nucleophile can dictate the reaction pathway. scispace.com In the formation of oxazolidines from β-hydroxy amino acids and aldehydes, steric interactions can shift the equilibrium between the cyclic oxazolidine and the open-chain aldimine product. mdpi.com For the title compound, the butyl group at C-5 and the phenyl group at N-3 represent significant steric bulk that would influence the approach of reagents to the heterocyclic ring.

| Substituent Type | Position | Observed Effect | Reference |

|---|---|---|---|

| Electron-withdrawing (e.g., N-Boc) | Nitrogen (N-3 analog) | Activates ring to nucleophilic attack by reducing electron delocalization. | researchgate.net |

| Electron-withdrawing (e.g., -Cl, -CN on nitrone) | Analogous to Phenyl group | Lowered yields in 1,3-dipolar cycloaddition to form isoxazolidines. | mdpi.com |

| Bulky groups (e.g., methyl) | Analogous to C-5 | Can create unfavorable steric interactions, shifting equilibrium away from oxazolidine formation. | mdpi.com |

| Various alkyl/aryl groups | General | Little effect on some Pd/C reduction reactions of isoxazolidines. | mdpi.com |

Tautomeric Equilibria and Interconversions Involving the Oxazolidine Moiety

Oxazolidines can exist in equilibrium with their open-chain tautomers, typically hydroxy Schiff bases or the corresponding iminium ions. mdpi.comcolab.ws This ring-chain tautomerism is a facile process and a key aspect of oxazolidine chemistry. colab.ws The position of the equilibrium depends on several factors, including the substitution pattern, the solvent, and the temperature.

The equilibrium involves the cleavage of the C2-O bond, leading to an open-chain structure. For an oxazolidine derived from an aldehyde and a β-amino alcohol, there are two key equilibria: one between the amine/aldehyde and the corresponding imine (or Schiff base), and another between the amino alcohol/aldehyde and the oxazolidine. mdpi.com The isolated product often reflects the most stable form under the given reaction conditions. mdpi.com

Studies on the tautomerism between hydroxy Schiff bases and oxazolidines have shown the process to be extremely facile, even in cases that appear to contravene Baldwin's rules for ring closure. colab.ws Computational studies on related azolidines have also been used to investigate the relative stabilities of different tautomeric forms in the gas phase and in solution. researchgate.net Furthermore, more complex ring-ring tautomeric equilibria have been observed, where an isoxazolidine moiety can interconvert with other heterocyclic systems like 1,2,4-triazolidines in solution. researchgate.net For this compound, a similar ring-chain tautomeric equilibrium with its corresponding iminium species is expected to be a fundamental aspect of its chemical behavior.

Stereochemical Aspects of 5 Butyl 2 Methyl 3 Phenyl 1,2 Oxazolidine

Analysis of Configuration and Conformation in Substituted 1,2-Oxazolidines

The configuration of substituted 1,2-oxazolidines is typically elucidated using a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) difference spectroscopy, is a powerful tool for determining the relative configuration of substituents. acs.org The spatial proximity of protons on different substituents can be established by observing NOE enhancements, which helps in assigning their relative stereochemistry.

X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be mapped out, confirming the stereochemical assignments made by other methods. mdpi.com

The conformation of the 1,2-oxazolidine ring, a five-membered heterocycle, is typically a non-planar arrangement to relieve ring strain. The two common conformations are the envelope (or twist) and the half-chair forms. In the case of substituted 1,2-oxazolidines, the preferred conformation is the one that minimizes steric interactions between the substituents. The energetic preference for placing bulky substituents in pseudo-equatorial positions often dictates the ring's conformation. libretexts.orglibretexts.org

For 5-Butyl-2-methyl-3-phenyl-1,2-oxazolidine, the interplay between the butyl group at C5, the methyl group at N2, and the phenyl group at C3 will determine the most stable conformation of the oxazolidine (B1195125) ring.

Table 1: Spectroscopic and Crystallographic Data for Stereochemical Analysis of a Hypothetical Substituted 1,2-Oxazolidine

| Technique | Parameter | Observed Value/Effect | Interpretation |

| ¹H NMR (NOE) | Irradiation of C5-H | Enhancement of C3-H signal | cis relationship between substituents at C3 and C5 |

| ¹H NMR (NOE) | Irradiation of N-CH₃ | Enhancement of C5-H signal | Proximity of the N-methyl and C5-substituent |

| X-ray Crystallography | Torsion Angles | C3-C4-C5-O: 35° | Envelope conformation with C4 as the flap |

| Circular Dichroism | Cotton Effect | Positive at 220 nm | Indication of a specific enantiomer |

Methodologies for Assessing Diastereomeric and Enantiomeric Purity

Given that the synthesis of this compound can result in a mixture of diastereomers and enantiomers, methods to assess its purity are crucial. Diastereomers, having different physical properties, can often be separated and quantified using standard chromatographic techniques.

Diastereomeric Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the ratio of diastereomers in a mixture. The distinct chemical environments of the nuclei in different diastereomers lead to separate signals, and the integration of these signals provides a quantitative measure of the diastereomeric ratio.

Achiral Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) using achiral stationary phases can often separate diastereomers, allowing for their quantification. williams.edu

Enantiomeric Purity Assessment: The separation and quantification of enantiomers require chiral recognition.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining enantiomeric excess (ee). The use of a chiral stationary phase (CSP) allows for the separation of enantiomers, and the peak areas in the chromatogram are used to calculate the enantiomeric ratio.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a chiral stationary phase to resolve enantiomers. williams.edu

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. While it can confirm the presence of a single enantiomer (if the specific rotation is known), it is less accurate for determining the precise enantiomeric ratio in a mixture compared to chromatographic methods. williams.edu

Table 2: Hypothetical Purity Analysis of a Synthesized Batch of this compound

| Analysis Method | Parameter | Result | Conclusion |

| ¹H NMR | Diastereomeric Ratio (cis:trans) | 95:5 | High diastereoselectivity in the synthesis |

| Chiral HPLC | Enantiomeric Excess (ee) of major diastereomer | 98% | High enantioselectivity achieved |

| Polarimetry | Specific Rotation [α]D | +25.3° (c 1.0, CHCl₃) | Indicates the predominance of one enantiomer |

Conformational Analysis of the Oxazolidine Ring System

The five-membered oxazolidine ring is not planar and adopts puckered conformations to minimize torsional strain. The most common conformations are the envelope and twist (or half-chair) forms. mdpi.com The specific conformation adopted by a substituted oxazolidine, such as this compound, is influenced by the steric and electronic nature of its substituents.

In an envelope conformation , four of the ring atoms are coplanar, and the fifth atom is out of this plane. In a twist conformation , two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. The energy barrier between these conformations is generally low, and the molecule may exist in a dynamic equilibrium between several conformations. mdpi.com

Computational chemistry methods, such as density functional theory (DFT) and molecular mechanics, are valuable tools for predicting the most stable conformations and the energy differences between them. These calculations can provide insights into the preferred spatial arrangement of the substituents and the puckering of the oxazolidine ring.

Experimental techniques like NMR spectroscopy can provide information about the time-averaged conformation in solution. Coupling constants (J-values) between vicinal protons can be related to the dihedral angles via the Karplus equation, offering clues about the ring's pucker. Furthermore, X-ray crystallography can reveal the solid-state conformation of the molecule. mdpi.comacs.org For this compound, the bulky phenyl and butyl groups will likely occupy positions that minimize steric hindrance, influencing the ring to adopt a conformation that places these groups in pseudo-equatorial orientations.

Theoretical and Computational Investigations of 1,2 Oxazolidine Structures and Reactions

Application of Quantum Chemical Calculations for Structural Characterization (e.g., DFT methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for the structural characterization of molecules like 5-Butyl-2-methyl-3-phenyl-1,2-oxazolidine. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are frequently employed to optimize the molecular geometry and to determine various structural and electronic properties. scientific.netnih.gov

The optimized geometry of this compound would reveal key bond lengths, bond angles, and dihedral angles that define the conformation of the five-membered oxazolidine (B1195125) ring and the spatial orientation of its substituents. For instance, the puckering of the oxazolidine ring and the relative positions of the butyl, methyl, and phenyl groups are crucial for understanding its steric and electronic properties.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated using DFT. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The following table presents hypothetical, yet plausible, data for the structural and electronic properties of this compound, derived from typical DFT calculations.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| C-O Bond Length (ring) | 1.45 Å |

| C-N Bond Length (ring) | 1.48 Å |

| N-O Bond Length (ring) | 1.47 Å |

Mechanistic Studies through Computational Chemistry

Computational chemistry provides a powerful avenue for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers. acs.orgnih.gov

One important reaction of oxazolidines is their hydrolysis, which involves the cleavage of the heterocyclic ring. wikipedia.org Computational studies can model the step-by-step process of this reaction, including the initial protonation, nucleophilic attack by water, and subsequent ring-opening. The calculated free energy barriers for each step can help in understanding the reaction kinetics and the factors that influence the stability of the oxazolidine ring. acs.org

Furthermore, computational methods can be used to investigate the stereoselectivity of reactions involving the chiral centers of this compound. For instance, in reactions where this molecule acts as a chiral auxiliary, DFT calculations can predict which diastereomeric product will be favored by comparing the energies of the different transition states leading to each product. nih.gov

The table below illustrates a hypothetical reaction pathway for the acid-catalyzed hydrolysis of this compound, with calculated relative free energies.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Protonated Oxazolidine | +5.2 |

| 3 | Transition State 1 | +18.7 |

| 4 | Ring-Opened Intermediate | +2.5 |

| 5 | Transition State 2 | +15.3 |

| 6 | Products | -10.1 |

Prediction of Reactivity and Selectivity via Computational Models

Computational models are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. Global reactivity descriptors, derived from DFT calculations, can provide a quantitative measure of the molecule's reactivity. nih.gov These descriptors include electronic chemical potential, hardness, and electrophilicity index.

For example, the electrophilicity index can predict how the molecule will behave in reactions with nucleophiles. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The local reactivity can be predicted using Fukui functions or the dual descriptor, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack.

In addition to these descriptors, quantitative structure-activity relationship (QSAR) models can be developed to predict the molecule's behavior in specific applications, such as its potential use as a chiral auxiliary or in other chemical processes. scientific.net These models correlate the computed structural and electronic properties of a series of related compounds with their experimentally observed activities.

Molecular Modeling of Intramolecular and Intermolecular Interactions

Molecular modeling techniques are employed to study the complex network of intramolecular and intermolecular interactions that govern the behavior of this compound. Intramolecularly, the interactions between the butyl, methyl, and phenyl substituents, as well as their interactions with the oxazolidine ring, determine the molecule's preferred conformation. These non-covalent interactions, such as steric hindrance and van der Waals forces, can be visualized and quantified using molecular mechanics or DFT.

Intermolecularly, molecular docking simulations can be used to predict how this compound might interact with other molecules, such as substrates in a reaction it catalyzes or the active site of a biological macromolecule. mdpi.comnih.gov These simulations calculate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. The phenyl group, for instance, can participate in π-π stacking interactions with other aromatic systems. tandfonline.com

The understanding of these interactions is crucial for designing new catalysts, and for understanding the role of this molecule in larger molecular assemblies.

Applications of 1,2 Oxazolidine Derivatives in Organic Synthesis

Utilization as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The efficacy of an auxiliary relies on its ability to create a sterically and/or electronically biased environment. Chiral 1,2-oxazolidine derivatives, particularly those with rigid, well-defined conformations, can serve this purpose.

The foundational principle involves attaching the chiral 1,2-oxazolidine to a substrate, performing a diastereoselective transformation, and then cleaving the auxiliary to yield an enantiomerically enriched product. The stereocontrol arises from the substituents on the chiral ring, which block one face of the reactive center (e.g., an enolate or a dienophile), forcing an incoming reagent to attack from the less hindered face.

However, the application of 1,2-oxazolidines as auxiliaries is met with certain challenges, such as their potential sensitivity to acid and the possibility of ring-chain tautomerism, where the cyclic oxazolidine (B1195125) exists in equilibrium with its open-chain N-alkoxy imine form. thieme-connect.com This equilibrium can diminish stereocontrol if not properly managed. In contrast, the related and widely used Evans oxazolidin-2-ones are generally more rigid and stable, contributing to their widespread success. rsc.orgwilliams.edu

Below is a comparative table of features for different oxazolidine-based chiral auxiliaries.

| Auxiliary Type | Key Structural Feature | Common Applications | Advantages | Considerations |

|---|---|---|---|---|

| 1,2-Oxazolidine | Adjacent N-O bond | Hypothetically in alkylations, cycloadditions | Potential for unique stereochemical outcomes | Acid sensitivity; potential ring-chain tautomerism. thieme-connect.com |

| 1,3-Oxazolidin-2-one (Evans) | N-acyl carbamate (B1207046) | Aldol (B89426) reactions, alkylations, conjugat additions. rsc.orgsigmaaldrich.com | High diastereoselectivity, predictability, rigidity. williams.edu | Requires strong base for enolization; cleavage can be harsh. |

| 1,3-Oxazolidine | Aminal/ketal-like structure | Grignard additions, cycloadditions. acs.org | Derived from common amino alcohols. wikipedia.org | Hydrolytically labile, especially at C2 position. acs.org |

Strategic Intermediates in the Synthesis of Complex Organic Molecules

The 1,2-oxazolidine ring can be viewed as a stable, cyclic, and protected form of a γ-amino alcohol. This feature makes it a valuable strategic intermediate in multistep syntheses. A complex substrate containing a 1,2-oxazolidine moiety can undergo various chemical transformations at other sites in the molecule while the γ-amino alcohol functionality remains masked. At a later synthetic stage, the 1,2-oxazolidine ring can be cleaved to unmask the amino and hydroxyl groups for further elaboration.

The synthesis of the 1,2-oxazolidine ring itself often proceeds via the cycloaddition of nitrones with alkenes or through the cyclization of suitable γ-halo or γ-hydroxy N-alkoxyamines. Once formed, the stability of the ring allows it to be carried through multiple synthetic steps.

The key to its utility as an intermediate is the selective cleavage of the N-O bond. This can typically be achieved via reductive methods, such as with zinc/acetic acid or catalytic hydrogenation (e.g., using H₂/Pd-C), which cleaves the N-O bond to furnish the corresponding 1,3-amino alcohol. This strategy is pivotal in the synthesis of natural products and other complex targets where the stereocontrolled installation of a 1,3-amino alcohol is required. For instance, the ring is found in the core structure of potent antitumor alkaloids like quinocarcin. wikipedia.org

The table below outlines potential ring-opening reactions for N,O-heterocycles, highlighting the utility of the 1,2-oxazolidine as a latent amino alcohol.

| Reaction Type | Typical Reagents | Product | Synthetic Utility |

|---|---|---|---|

| Reductive N-O Bond Cleavage | H₂, Pd/C; Zn, AcOH; SmI₂ | γ-Amino alcohol | Unmasking of a key functional group for further synthesis. |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | Ring-chain tautomers or decomposition products. acs.org | Generally avoided unless controlled degradation is desired. |

| Rearrangement Reactions | Lewis acids or thermal conditions | Varies (e.g., rearranged heterocycles) | Access to alternative heterocyclic scaffolds. |

Development of Novel Synthetic Reagents and Ligands

The development of new ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Chiral ligands coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. The structural features of 1,2-oxazolidines make them attractive scaffolds for ligand design.

The nitrogen and oxygen atoms of the 1,2-oxazolidine ring are potential donor atoms for metal coordination. By introducing additional coordinating groups onto the oxazolidine backbone, multidentate ligands can be constructed. For example, attaching a pyridyl, phosphino, or other coordinating moiety to the carbon or nitrogen atoms of the ring can generate bidentate or tridentate ligands.

This concept is well-established in the chemistry of the related bis(oxazoline) (BOX) and pyridyl-oxazoline (PyOX) ligands, which are highly successful in a vast number of asymmetric transformations. acs.org Following this design principle, a chiral 1,2-oxazolidine, such as one derived from a natural amino acid, could be functionalized to create a new class of N,O-ligands. The adjacent N-O arrangement in a 1,2-oxazolidine would result in a five-membered chelate ring with a metal, which is often a stable and favorable conformation in catalysis.

Metal complexes derived from such ligands could potentially catalyze a range of reactions, including C-C bond formations (e.g., Suzuki-Miyaura coupling), hydrogenations, and cycloadditions. rsc.org The specific substitution pattern on the 1,2-oxazolidine ring, such as the butyl, methyl, and phenyl groups in the titular compound, would fine-tune the steric and electronic properties of the resulting metal complex, directly impacting its catalytic activity and selectivity.

Biological and Pharmacological Research: Mechanistic Insights of 1,2 Oxazolidine Derivatives

Structure-Activity Relationship Studies: Elucidating the Contribution of the Core Framework to Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For oxazolidinones, extensive SAR studies have been conducted, particularly for their antibacterial applications. nih.govresearchgate.net

The general structure of an antibacterial oxazolidinone can be divided into several regions, including the core oxazolidinone ring (A-ring), an aryl system at the 3-position (B-ring), and a side chain at the C-5 position. researchgate.net The (S)-configuration at the C-5 position of the oxazolidinone ring is considered essential for antibacterial activity. nih.govresearchgate.net

Modifications to these regions have significant impacts on potency, spectrum of activity, and resistance profiles. nih.gov

C-5 Side Chain: Modifications at the C-5 side chain are critical. For instance, replacing the common acetamide (B32628) group with other substituents like a 1,2,3-triazole can maintain or enhance activity against certain resistant bacterial strains. nih.gov The introduction of a thiocarbamate C5 side chain has also led to potent antibacterial analogues. nih.gov

A-ring and C/D-rings: Optimization of the C- and D-rings (substituents on the B-ring) is correlated with potency, as these regions interact with more conserved areas of the ribosomal binding site. nih.gov

B-ring (Aryl System): The nature of the aryl system at the N-3 position also influences activity. For example, in the development of 5-LO inhibitors, morpholinyl-containing derivatives were found to be more active than N-acetyl-piperizinyl derivatives. researchgate.net

The table below summarizes key SAR findings for various oxazolidinone derivatives.

| Derivative Class | Structural Modification | Impact on Biological Activity | Reference(s) |

| Antibacterial Oxazolidinones | Replacement of C-5 acetamide with 1,2,3-triazole | Maintained or improved activity against resistant strains | nih.gov |

| Antibacterial Oxazolidinones | Introduction of a thiocarbamate C5 side chain | Potent activity against Gram-positive bacteria | nih.gov |

| 5-LO Inhibitors | Increasing alkyl chain length on hydroxamic acid moiety | Enhanced inhibitory activity | researchgate.net |

| 5-LO Inhibitors | Morpholinyl-containing vs. N-acetyl-piperizinyl derivatives | Morpholinyl derivatives showed higher activity | researchgate.net |

| MR Antagonists | Modifications to oxazolidinedione scaffold | Improved potency and microsomal stability | nih.gov |

In vitro Investigations of Cellular and Subcellular Effects

In vitro studies are fundamental to understanding the effects of chemical compounds at the cellular and subcellular levels. For oxazolidinone derivatives, these investigations have provided detailed insights into their mechanisms of action.

Antibacterial Activity: The antibacterial efficacy of numerous oxazolidinone derivatives has been extensively evaluated in vitro using minimum inhibitory concentration (MIC) assays against a wide range of bacterial pathogens, including multidrug-resistant strains like MRSA and VRE. nih.govnih.govacs.org These studies have confirmed the potent activity of many derivatives against Gram-positive bacteria. rsc.org

Enzyme Inhibition Assays: The inhibitory effects of specific oxazolidinone derivatives on enzymes like 5-lipoxygenase have been confirmed through direct in vitro assays using recombinant human enzymes. researchgate.net Similarly, the inhibition of metallo-β-lactamases has been quantified using purified enzymes. nih.govresearchgate.net

Mitochondrial Protein Synthesis Inhibition: In vitro experiments using intact rat heart mitochondria and [³⁵S]methionine incorporation have directly demonstrated that oxazolidinones can inhibit mitochondrial protein synthesis. nih.gov

Cellular Proliferation Assays: The antiproliferative effects of oxazolidinones have been observed in various cell lines, including human erythroleukemia (K562) cells. nih.gov These studies showed a concentration-dependent inhibition of cell growth, characterized by an increased cell doubling time while maintaining cell viability. nih.gov

Receptor Binding and Signaling Assays: The interaction of oxazolidinone derivatives with specific receptors has been characterized through in vitro methods. For example, the evaluation of IL-6 signaling blockers was conducted using human hepatocarcinoma cells transfected with a luciferase reporter gene to measure the effects on IL-6-induced gene expression. nih.gov Radioligand binding assays have been employed to determine the affinity and selectivity of derivatives for specific receptors, such as adrenergic receptors. nih.gov

The following table presents examples of in vitro findings for different oxazolidinone derivatives.

| Compound/Derivative Class | In Vitro System | Observed Effect | Reference(s) |

| Eperezolid (Oxazolidinone) | K562 human erythroleukemia cells | Time- and concentration-dependent inhibition of cell proliferation | nih.gov |

| Eperezolid (Oxazolidinone) | Intact rat heart mitochondria | Inhibition of mitochondrial protein synthesis | nih.gov |

| Oxazolidinone-hydroxamates | Recombinant human 5-LO | Direct inhibition of 5-lipoxygenase activity | researchgate.net |

| Oxazolidinylthiazolidines | Purified NDM-1 enzyme | Competitive inhibition of metallo-β-lactamase | nih.govresearchgate.net |

| Oxazolidinone derivatives | HepG2 cells with p-STAT3-Luc reporter | Blockade of IL-6-induced luciferase expression | nih.gov |

| Zoliflodacin (Oxazolidinone) | E. coli, P. aeruginosa, K. pneumoniae | Inhibition of bacterial growth (MICs 0.125-1.0 µg/mL) | rsc.org |

Advanced Analytical Methodologies for Structural Elucidation and Characterization of 1,2 Oxazolidines

Spectroscopic Techniques for Comprehensive Structure Determination

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Butyl-2-methyl-3-phenyl-1,2-oxazolidine, ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, offering insights into the connectivity of the molecule. Based on studies of similarly substituted oxazolidines, the expected chemical shift ranges for the protons of this compound are outlined in the table below. nih.gov The protons on the oxazolidine (B1195125) ring, particularly at positions 3, 4, and 5, are diastereotopic and would likely appear as complex multiplets. The stability of oxazolidine derivatives can be influenced by the substituents at positions 2 and 3, with phenyl substituents at the 3-position potentially leading to lower stability compared to methyl substituents. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom). For heterocyclic compounds, ¹³C NMR is crucial for confirming the ring structure. ias.ac.in The expected chemical shifts for the carbon atoms of the target molecule are detailed in the subsequent table. organicchemistrydata.orgresearchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish definitive assignments of all proton and carbon signals.

COSY would reveal proton-proton coupling networks, for instance, confirming the connectivity within the butyl group and the protons on the oxazolidine ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two to three bonds, which is instrumental in piecing together the entire molecular structure, for example, by correlating the N-phenyl protons to the carbons of the oxazolidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet |

| Oxazolidine-H5 | 4.00 - 4.50 | Multiplet |

| Oxazolidine-H4 | 2.80 - 3.50 | Multiplet |

| Oxazolidine-H3 | 3.50 - 4.00 | Multiplet |

| N-CH₃ | 2.30 - 2.60 | Singlet |

| Butyl-CH₂ | 1.30 - 1.70 | Multiplets |

| Butyl-CH₃ | 0.90 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl C-H | 115 - 130 |

| Oxazolidine C5 | 75 - 85 |

| Oxazolidine C3 | 90 - 100 |

| Oxazolidine C4 | 45 - 55 |

| N-CH₃ | 35 - 45 |

| Butyl CH₂ | 20 - 40 |

| Butyl CH₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O, C-N, and C-H bonds within the molecule, as well as the aromatic vibrations of the phenyl group. The absence of a carbonyl (C=O) stretch would differentiate it from oxazolidin-2-ones. nist.govresearchgate.netchemicalbook.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C-N Stretch | 1180 - 1360 |

| C-O Stretch | 1000 - 1300 |

| Aromatic C=C Bending | 1450 - 1600 |

| Monosubstituted Benzene | 690 - 710 and 730 - 770 |

Mass Spectrometry (MS and GC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In combination with Gas Chromatography (GC-MS), it is a powerful tool for the analysis of volatile compounds. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the oxazolidine ring and its substituents, with expected fragments arising from the cleavage of the butyl group, the methyl group, and the phenyl group, as well as the opening of the oxazolidine ring. For instance, the mass spectrum of 3-phenyloxazolidine (B3049400) shows a prominent molecular ion peak. nist.gov Tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways, providing additional structural confirmation. researchgate.net

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov For a chiral molecule like this compound, which possesses stereocenters at positions 2 and 5 of the oxazolidine ring, single-crystal X-ray diffraction would be the gold standard for assigning the absolute stereochemistry of each chiral center. nih.govresearchgate.net

The process involves growing a high-quality single crystal of an enantiomerically pure sample. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The electron density map generated from the diffraction data reveals the precise arrangement of atoms in the crystal lattice. nih.govresearchgate.netst-andrews.ac.uk

For the determination of absolute configuration, anomalous dispersion effects are utilized. mit.edu The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. A Flack parameter close to zero for a known enantiopure compound confirms the assigned absolute configuration. ed.ac.uk While no crystal structure for this compound has been reported, the principles of X-ray crystallography have been successfully applied to determine the absolute configuration of numerous related oxazolidinone and quinoxaline-oxazolidinone structures. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Given that this compound is a chiral molecule, it can exist as a mixture of enantiomers and diastereomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the separation and quantification of these stereoisomers. nih.goveijppr.com

The choice of the CSP is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including oxazolidinone analogues. nih.govmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For the enantioseparation of this compound, a normal-phase or polar organic mobile phase would likely be employed with a polysaccharide-based CSP. The mobile phase composition, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), would be optimized to achieve baseline separation of the stereoisomers. nih.govsigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.